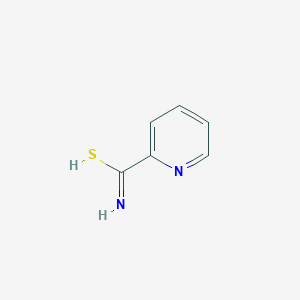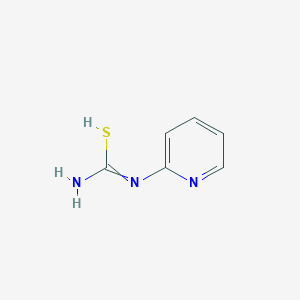
N'-(4-sulfamoylphenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-sulfamoylphenyl)carbamimidothioic acid is a compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in various physiological processes, including pH regulation and ion transport. The compound’s unique structure allows it to interact effectively with these enzymes, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-sulfamoylphenyl)carbamimidothioic acid can be synthesized through the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method involves the reaction of 4-thioureidobenzenesulfonamide with the chosen acyl chloride in the presence of a base, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-sulfamoylphenyl)carbamimidothioic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-sulfamoylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-sulfamoylphenyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrases, which are involved in various biological processes.
Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The compound exerts its effects by inhibiting carbonic anhydrases. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and a proton. This inhibition disrupts the enzyme’s normal function, leading to various physiological effects. The molecular targets include human carbonic anhydrases I, II, and VII, as well as bacterial carbonic anhydrases from Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Another sulfonamide derivative with similar inhibitory effects on carbonic anhydrases.
Benzenesulfonamide derivatives: A class of compounds known for their carbonic anhydrase inhibitory activity.
Uniqueness
N’-(4-sulfamoylphenyl)carbamimidothioic acid stands out due to its specific structure, which allows for selective inhibition of certain carbonic anhydrases. This selectivity makes it a valuable compound for targeted therapeutic applications, particularly in diseases where specific carbonic anhydrases play a critical role.
Properties
IUPAC Name |
N'-(4-sulfamoylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAAVFJBPHTLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)S)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)


![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)

